molecular formula C8H6N4 B14499564 5H-[1,2,4]triazolo[1,5-b]indazole CAS No. 64761-76-8

5H-[1,2,4]triazolo[1,5-b]indazole

Cat. No.: B14499564
CAS No.: 64761-76-8
M. Wt: 158.16 g/mol
InChI Key: CTPTTYCTYXLHPW-UHFFFAOYSA-N
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Description

5H-[1,2,4]triazolo[1,5-b]indazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 5H-[1,2,4]triazolo[1,5-b]indazole typically involves cyclization reactions. One common method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate . These reactions are usually carried out under conventional heating conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5H-[1,2,4]triazolo[1,5-b]indazole undergoes various chemical reactions, including:

Scientific Research Applications

5H-[1,2,4]triazolo[1,5-b]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,2,4]triazolo[1,5-b]indazole involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

5H-[1,2,4]triazolo[1,5-b]indazole can be compared with other triazole derivatives, such as:

Properties

CAS No.

64761-76-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

5H-[1,2,4]triazolo[1,5-b]indazole

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)8-9-5-10-12(8)11-7/h1-5,11H

InChI Key

CTPTTYCTYXLHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=NN3N2

Origin of Product

United States

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